7-Bromo-5-fluoro-1,2-benzothiazole

Synthetic Chemistry Heterocyclic Synthesis Process Optimization

7-Bromo-5-fluoro-1,2-benzothiazole (C₇H₃BrFNS, MW 232.07 g/mol) is a heterocyclic compound belonging to the benzo[d]isothiazole family, characterized by a benzene ring fused to a 1,2-thiazole (isothiazole) ring. The compound bears a bromine atom at the 7-position and a fluorine atom at the 5-position, a substitution pattern that provides orthogonal synthetic handles for sequential functionalization.

Molecular Formula C7H3BrFNS
Molecular Weight 232.07 g/mol
Cat. No. B8487914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-5-fluoro-1,2-benzothiazole
Molecular FormulaC7H3BrFNS
Molecular Weight232.07 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=C1C=NS2)Br)F
InChIInChI=1S/C7H3BrFNS/c8-6-2-5(9)1-4-3-10-11-7(4)6/h1-3H
InChIKeyPLWZNEUHDSAHIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromo-5-fluoro-1,2-benzothiazole – Heterocyclic Building Block with Dual Halogen Reactivity


7-Bromo-5-fluoro-1,2-benzothiazole (C₇H₃BrFNS, MW 232.07 g/mol) is a heterocyclic compound belonging to the benzo[d]isothiazole family, characterized by a benzene ring fused to a 1,2-thiazole (isothiazole) ring . The compound bears a bromine atom at the 7-position and a fluorine atom at the 5-position, a substitution pattern that provides orthogonal synthetic handles for sequential functionalization. This dual-halogenated structure makes it a versatile intermediate in medicinal chemistry and agrochemical research, where regioselective modification is required to build compound libraries. The compound is commercially available at ≥95% purity from multiple suppliers .

Why Halogen-Position Substitution in 7-Bromo-5-fluoro-1,2-benzothiazole Is Non-Trivial


The presence, identity, and position of halogens on the benzo[d]isothiazole core profoundly influence both reactivity and biological activity [1]. A single-point change from bromine to chlorine or relocation of fluorine from the 5- to the 6-position alters the electronic landscape of the aromatic system, affecting the rate and selectivity of cross-coupling reactions, nucleophilic substitutions, and interactions with biological targets [2]. For example, the 7-bromo substituent serves as a particularly effective handle for palladium-catalyzed couplings (e.g., Suzuki-Miyaura) due to its favorable position on the benzene ring, while the electron-withdrawing 5-fluoro group activates the ring toward nucleophilic attack at specific positions and enhances metabolic stability of downstream derivatives [3]. Interchanging with a mono-halogenated analog (e.g., 7-bromo or 5-fluoro only) sacrifices either the synthetic versatility or the favorable electronic modulation that the combination provides.

Quantitative Differentiation of 7-Bromo-5-fluoro-1,2-benzothiazole from In-Class Comparators


Synthetic Yield from Oxime Cyclization: 7-Bromo-5-fluoro-1,2-benzothiazole vs. Non-Fluorinated Analog

In a patent-described synthesis, 7-bromo-5-fluoro-1,2-benzothiazole was obtained via acid-catalyzed cyclization of 3-bromo-2-tert-butylsulfanyl-5-fluoro-benzaldehyde oxime in 32% yield after chromatography . By contrast, the non-fluorinated analog 7-bromo-1,2-benzothiazole, synthesized via a similar oxime cyclization route, has been reported to give yields in the range of 45–55% under optimized conditions [1]. The lower yield for the 5-fluoro derivative is attributable to the deactivating effect of the fluorine substituent, which slows the electrophilic cyclization step. This differential reactivity profile informs process chemists that fluorinated substrates require adjusted reaction conditions (e.g., longer reflux, higher catalyst loading) relative to their non-fluorinated counterparts.

Synthetic Chemistry Heterocyclic Synthesis Process Optimization

Fluorine-Induced Enhancement of Biological Potency: Benzothiazole SAR from Published Data

A review of fluorine-containing benzothiazoles demonstrates that incorporation of fluorine significantly enhances anticancer potency. Specifically, a fluorinated benzothiazole derivative (compound 15) exhibited IC₅₀ values of 1.0 μM and 0.9 μM against the THP-1 leukemia cell line, surpassing the reference drug mitomycin-C (IC₅₀ = 1.5 μM), whereas non-fluorinated benzothiazole analogs in the same study showed IC₅₀ values typically >5 μM [1]. While this data does not directly test 7-bromo-5-fluoro-1,2-benzothiazole, the consistent class-level observation that 5-fluoro substitution on the benzothiazole/benzisothiazole core increases cytotoxicity by 2- to 5-fold relative to non-fluorinated counterparts supports the inference that the 5-fluoro substituent in the target compound confers a potency advantage over non-fluorinated analogs such as 7-bromo-1,2-benzothiazole.

Medicinal Chemistry Fluorine Chemistry Structure-Activity Relationships

Dual Halogen Orthogonality: 7-Bromo vs. 5-Fluoro Reactivity Differentiation for Sequential Functionalization

The simultaneous presence of bromine and fluorine on the benzo[d]isothiazole scaffold provides two chemically distinct reactive sites. The C–Br bond at position 7 is susceptible to Pd-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.), while the C–F bond at position 5, though less reactive, can undergo nucleophilic aromatic substitution (SNAr) under appropriate conditions [1]. This orthogonal reactivity is absent in mono-halogenated comparators such as 7-bromo-1,2-benzothiazole (which lacks an SNAr-capable site) or 5-fluoro-1,2-benzothiazole (which lacks a cross-coupling handle). Reports on related isothiazole systems indicate that C–Br bonds at the 7-position undergo Suzuki coupling with >90% conversion under standard conditions (Pd(PPh₃)₄, 80 °C, aq. Na₂CO₃) [2], while the C–F bond remains intact under these conditions, enabling subsequent functionalization.

Cross-Coupling Nucleophilic Aromatic Substitution Synthetic Methodology

Regioisomer Specification: 1,2-Benzothiazole (Benzo[d]isothiazole) vs. 1,3-Benzothiazole Core

The 1,2-benzothiazole (benzo[d]isothiazole) scaffold is structurally distinct from the more common 1,3-benzothiazole (benzo[d]thiazole) scaffold [1]. The 1,2-isomer features a 1,2-relationship between the sulfur and nitrogen atoms in the heterocyclic ring, resulting in a different electronic distribution, dipole moment, and hydrogen-bonding pattern compared to the 1,3-isomer [2]. In a series of benzo[d]isothiazole derivatives evaluated as PD-1/PD-L1 inhibitors, compounds bearing the benzo[d]isothiazole core exhibited IC₅₀ values as low as 2.61 nM, whereas the corresponding 1,3-benzothiazole analog showed significantly reduced activity (IC₅₀ > 100 nM) [3]. Consequently, 7-bromo-5-fluoro-1,2-benzothiazole (benzo[d]isothiazole) provides access to a structurally differentiated chemical space not addressable by the more widely available 7-bromo-5-fluoro-1,3-benzothiazole (CAS 2941389-87-1).

Isomer Differentiation Chemical Biology Scaffold Selection

Physicochemical Property Differentiation: logP and Ring Electronics

The dual-halogen substitution pattern of 7-bromo-5-fluoro-1,2-benzothiazole results in distinct physicochemical properties compared to its mono-halogenated analogs. Computational predictions indicate that the combination of Br (σₘ = 0.39) and F (σₘ = 0.34) introduces a combined Hammett electron-withdrawing effect (Σσₘ ≈ 0.73) that significantly lowers the electron density of the aromatic ring relative to either mono-substituted analog (7-Br: Σσₘ = 0.39; 5-F: Σσₘ = 0.34) [1]. This increased electron deficiency enhances the compound's metabolic oxidative stability, as electron-poor aromatics are generally less susceptible to CYP450-mediated oxidation [2]. The combined effect also increases calculated logP by ~0.5–0.7 units compared to the non-halogenated parent, improving membrane permeability while maintaining acceptable aqueous solubility due to fluorine's unique polarity [2].

Physicochemical Properties Drug-Likeness In Silico ADME

High-Impact Application Scenarios for 7-Bromo-5-fluoro-1,2-benzothiazole


Lead Optimization in PD-1/PD-L1 Checkpoint Inhibitor Programs

The benzo[d]isothiazole scaffold has been validated as a privileged core for PD-1/PD-L1 interaction inhibitors, with lead compounds achieving IC₅₀ values as low as 2.61 nM [1]. 7-Bromo-5-fluoro-1,2-benzothiazole provides the 1,2-thiazole geometry essential for binding to the PD-L1 dimer interface. The 7-bromo substituent enables late-stage diversification via Suzuki coupling to explore the solvent-exposed region, while the 5-fluoro group enhances metabolic stability and contributes to favorable pharmacokinetic profiles [2]. Procurement of this specific isomer is critical, as the 1,3-benzothiazole isomer has demonstrated >38-fold lower potency in the same assay system [1].

Fragment-Based Drug Discovery Libraries Requiring Orthogonal Functionalization

The dual C7–Br (Pd-coupling compatible) and C5–F (SNAr-amenable) handles on a single aromatic core enable two-step sequential derivatization without protecting-group manipulations [3]. This orthogonality allows medicinal chemistry groups to efficiently generate diverse libraries from a single building block. The increased electron deficiency of the scaffold (Σσₘ ≈ 0.73) also improves resistance to oxidative metabolism, a common failure point in fragment-to-lead campaigns [4].

Agrochemical Intermediate for Fluorinated Fungicide Development

Fluorobenzothiazole derivatives are established components of fungicidal active compound combinations, with patent literature describing synergistic mixtures of fluorobenzothiazole compounds for crop protection [5]. The 7-bromo-5-fluoro-1,2-benzothiazole scaffold provides a dual-functionalizable platform for the rapid synthesis and screening of new fluorinated agrochemical candidates, where the bromine serves as a tracer or coupling point and the fluorine enhances environmental stability and bioavailability in planta.

Synthetic Methodology Development for 1,2-Benzothiazole Chemistry

Given the relative scarcity of 1,2-benzothiazole (benzo[d]isothiazole) derivatives compared to their 1,3-isomers, this compound serves as a valuable model substrate for developing and validating new synthetic methods on the 1,2-thiazole scaffold. Its established synthesis via acid-catalyzed oxime cyclization (32% yield) provides a benchmark for process optimization studies . The well-defined ¹H NMR spectrum (δ 8.97, s, 1H; δ 7.68, dd, J=2, 6 Hz, 1H; δ 7.50, dd, J=2, 6 Hz, 1H) facilitates reaction monitoring and product characterization.

Quote Request

Request a Quote for 7-Bromo-5-fluoro-1,2-benzothiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.